molecular formula C25H39Cl2FN2O2 B2411926 1-(2-Adamantanylethoxy)-3-[4-(4-fluorophenyl)piperazinyl]propan-2-ol, chloride, chloride CAS No. 471294-07-2

1-(2-Adamantanylethoxy)-3-[4-(4-fluorophenyl)piperazinyl]propan-2-ol, chloride, chloride

Cat. No. B2411926
CAS RN: 471294-07-2
M. Wt: 489.5
InChI Key: YFPFECTZQPKPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with multiple functional groups. It contains an adamantane group, which is a type of diamondoid and a common motif in pharmaceuticals due to its ability to improve bioavailability. The molecule also contains a piperazine ring, which is a common feature in many drugs, including antipsychotics and antidepressants .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of adamantane and the formation of the piperazine ring. The fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a rigid, three-dimensional adamantane group. The piperazine ring could potentially exist in multiple conformations .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorophenyl group and the basicity of the piperazine nitrogen. The adamantane group is generally unreactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the adamantane group could enhance lipophilicity, while the piperazine ring could contribute to water solubility .

Scientific Research Applications

Ethylene Polymerization

The compound has been investigated for its role in ethylene polymerization. Researchers synthesized a series of 1-[2-(bis(4-fluorophenyl)methyl)-4,6-dimethylphenylimino]-2-aryliminoacenaphthylene derivatives and corresponding nickel bromide complexes. These complexes were characterized using techniques such as single-crystal X-ray diffraction, 1H/13C NMR measurements, FT-IR spectra, and elemental analysis. Upon activation with diethylaluminum chloride (Et2AlCl), the nickel complexes exhibited high activity for ethylene polymerization, resulting in polyethylenes with high molecular weights and narrow polydispersity .

Specialty Product for Proteomics Research

The compound 1,2-Bis(4-fluorophenyl)ethane, which is structurally related to our target compound, is available as a specialty product for proteomics research applications. Researchers can explore its potential in proteomics studies .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any new compound, thorough testing would be required to determine its safety profile .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37FN2O2.2ClH/c26-22-1-3-23(4-2-22)28-8-6-27(7-9-28)17-24(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;;/h1-4,19-21,24,29H,5-18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPFECTZQPKPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=C(C=C5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Adamantanylethoxy)-3-[4-(4-fluorophenyl)piperazinyl]propan-2-ol, chloride, chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.